molecular formula C15H11F3N4 B11228625 2-{3-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-yl}aniline

2-{3-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-yl}aniline

Cat. No.: B11228625
M. Wt: 304.27 g/mol
InChI Key: UDDMAKLOAYJECM-UHFFFAOYSA-N
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Description

2-{3-[3-(Trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-yl}aniline is a triazole-based small molecule characterized by a central 1,2,4-triazole ring substituted with a 3-(trifluoromethyl)phenyl group at position 3 and an aniline moiety at position 3. The trifluoromethyl (-CF₃) group confers enhanced lipophilicity and metabolic stability, while the aniline moiety provides opportunities for hydrogen bonding and π-stacking interactions. This compound belongs to a broader class of triazolyl-aniline derivatives, which are extensively studied for their antimicrobial, anticancer, and structural versatility .

Properties

Molecular Formula

C15H11F3N4

Molecular Weight

304.27 g/mol

IUPAC Name

2-[3-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-yl]aniline

InChI

InChI=1S/C15H11F3N4/c16-15(17,18)10-5-3-4-9(8-10)13-20-14(22-21-13)11-6-1-2-7-12(11)19/h1-8H,19H2,(H,20,21,22)

InChI Key

UDDMAKLOAYJECM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NN2)C3=CC(=CC=C3)C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Sakai-Clark Method for Triazole Formation

  • Precursor Synthesis :

    • 3-(Trifluoromethyl)benzaldehyde is converted to its N-tosylhydrazone derivative.

    • 2-Aminophenylboronic acid or 2-nitroaniline serves as the aniline source.

  • Cyclization :

    • Reaction occurs under mild, metal-free conditions using (MeO)₂CHCH=NNHTos (2b) in polar aprotic solvents (e.g., DMF) at 80–100°C.

    • Yield : >70% with high regioselectivity for the 1,2,4-triazole core.

Mechanistic Insight :
The reaction proceeds via a-hydride shift, forming a diazo intermediate that undergoes cyclization with the aniline nucleophile.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC ("Click Chemistry") is widely used for triazole synthesis:

  • Azide Preparation :

    • 3-(Trifluoromethyl)phenyl azide is synthesized from the corresponding bromide using NaN₃ in DMF.

  • Alkyne Component :

    • 2-Ethynylaniline is prepared via Sonogashira coupling of 2-iodoaniline with trimethylsilylacetylene, followed by desilylation.

  • Cycloaddition :

    • CuI (10 mol%) and ascorbic acid in THF/H₂O (3:1) at RT for 12 h.

    • Yield : 85–92%.

Advantages : Scalable, high functional group tolerance, and regioselective 1,4-triazole formation.

Cross-Coupling Approaches

Suzuki-Miyaura Coupling

The trifluoromethylphenyl group is introduced via palladium-catalyzed coupling:

  • Boronated Intermediate :

    • 4,4,5,5-Tetramethyl-2-(3-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane is prepared via Miyaura borylation.

  • Coupling Conditions :

    • 5-Bromo-1H-1,2,4-triazol-3-yl)aniline reacts with the boronate ester using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in toluene/EtOH/H₂O (4:1:1) at 80°C.

    • Yield : 75–82%.

Key Data :

ParameterValue
CatalystPd(PPh₃)₄
Temperature80°C
Reaction Time12 h
Isolated Yield78%

Buchwald-Hartwig Amination

For late-stage functionalization:

  • Substrate : 5-Bromo-2-{3-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-yl}aniline.

  • Conditions :

    • Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), Cs₂CO₃, dioxane, 100°C.

    • Yield : 68%.

Oxidative Cyclization of Amidines

Iodine-Mediated Cyclization

N-Carbamimidoyl intermediates undergo oxidative cyclization:

  • Intermediate Synthesis :

    • 2,2,2-Trifluoroacetimidoyl chloride reacts with guanidine to form N-carbamimidoyl-2,2,2-trifluoro-N'-arylacetimidamide.

  • Cyclization :

    • KI/I₂ in DMF at 60°C for 6 h.

    • Yield : 89–94%.

Advantages : Avoids metal catalysts and tolerates electron-deficient aryl groups.

Comparative Analysis of Methods

MethodKey ReagentsYield (%)RegioselectivityScalability
Sakai-ClarkN-Tosylhydrazones70–85HighModerate
CuAACCuI, Azides/Alkynes85–921,4-SelectiveHigh
Suzuki CouplingPd(PPh₃)₄, Boronate75–82N/AHigh
Oxidative CyclizationKI/I₂89–94ModerateHigh

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, forming nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the triazole ring or the nitro derivatives formed from oxidation.

    Substitution: The phenyl ring and the triazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, such as bromine (Br2) or chlorine (Cl2), and nucleophiles like amines or thiols are frequently used.

Major Products

    Oxidation Products: Nitroso and nitro derivatives.

    Reduction Products: Amines and reduced triazole derivatives.

    Substitution Products: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Chemistry

In synthetic chemistry, 2-{3-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-yl}aniline serves as a building block for more complex molecules. Its unique structure allows researchers to explore new reaction mechanisms and develop novel synthetic methodologies.

Biology

The compound's biological research focuses on its potential as a bioactive molecule. The trifluoromethyl group enhances metabolic stability and bioavailability, making it a valuable feature in drug design.

Medicine

Medicinally, this compound is under investigation for various therapeutic properties:

  • Antimicrobial Activity : Exhibits efficacy against several bacterial strains, including Staphylococcus aureus and Enterococcus faecalis.
  • Anticancer Potential : Shows selective cytotoxicity against cancer cell lines such as human colon adenocarcinoma (HT-29) and prostate cancer (PRXF 22Rv1), with significant antiproliferative activity observed in vitro.

Industry

In industrial applications, this compound is explored for developing agrochemicals like herbicides and fungicides due to its potential bioactivity and stability.

Antimicrobial Study

A study evaluated various derivatives of 2-{3-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-yl}aniline for antibacterial activity. Results indicated enhanced activity against resistant strains of bacteria, suggesting its potential role in treating infections.

Cancer Cell Line Evaluation

Another study focused on the compound's cytotoxic effects on cancer cell lines. Notably, it demonstrated significant cytotoxicity towards ovarian cancer cells (OVXF 899), with an IC50 value indicating promising anticancer properties.

Mechanism of Action

The mechanism of action of 2-{3-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-yl}aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the triazole ring can participate in hydrogen bonding and other interactions. These features contribute to the compound’s overall bioactivity and efficacy.

Comparison with Similar Compounds

Antibacterial Activity

Triazolyl-aniline derivatives with heterocyclic substituents demonstrate potent antibacterial effects. For instance:

  • 5-Bromo-2-(3-(furan-3-yl)-1H-1,2,4-triazol-5-yl)aniline : MIC = 5.2 µM against Staphylococcus aureus (near ciprofloxacin’s MIC = 4.7 µM).
  • 5-Fluoro-2-(3-(thiophen-3-yl)-1H-1,2,4-triazol-5-yl)aniline : MIC = 6.1 µM .

Structural analogs suggest that electron-withdrawing groups (e.g., -CF₃) improve stability but may require optimization for bacterial target engagement.

Table 1: Antibacterial Activity of Triazolyl-Aniline Derivatives

Compound Substituent MIC (µM) Reference
5-Bromo-2-(3-(furan-3-yl)-triazol)aniline Furan-3-yl 5.2
5-Fluoro-2-(3-(thiophen-3-yl)-triazol)aniline Thiophen-3-yl 6.1
Ciprofloxacin (reference) - 4.7
Anticancer Potential

Molecular docking studies highlight the role of substituents in targeting oncogenic proteins:

  • 2-(3-(Indolyl-2)-1H-1,2,4-triazol-5-yl)aniline (a5) : Binds EGFR (-9.7 kcal/mol) and RET (-8.7 kcal/mol) via hydrogen bonds and π-stacking from indole and aniline groups .
  • Target compound (CF₃-phenyl) : The -CF₃ group’s hydrophobicity may favor interactions with hydrophobic kinase pockets but lacks the hydrogen-bonding capacity of indole. Computational studies are needed to compare binding affinities.

Table 2: Binding Affinities of Triazolyl-Aniline Derivatives

Compound Target Protein Binding Energy (kcal/mol) Reference
2-(3-(Indolyl-2)-triazol)aniline (a5) EGFR -9.7
2-(3-(Indolyl-2)-triazol)aniline (a5) RET -8.7
Vandetanib (reference) EGFR/RET -10.2 (EGFR)
Physicochemical Properties

Substituents significantly influence melting points, solubility, and stability:

  • 2-(3-(4-Bromophenyl)-1H-1,2,4-triazol-5-yl)aniline (2.25) : Mp = 216–218°C; MW = 316 g/mol .
  • 2-Fluoro-5-(trifluoromethyl)aniline (substituent analog) : MW = 179.11 g/mol .

Table 3: Physicochemical Comparison

Compound Substituent Melting Point (°C) Molecular Weight (g/mol)
2-(3-(4-Bromophenyl)-triazol)aniline 4-Bromophenyl 216–218 316
2-(3-(2-Fluorophenyl)-triazol)aniline 2-Fluorophenyl Not reported ~283 (estimated)
2-{3-[3-(CF₃)phenyl]-triazol}aniline 3-Trifluoromethyl Pending data ~299 (estimated)

Biological Activity

2-{3-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-yl}aniline is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The triazole ring and the trifluoromethyl group contribute to its pharmacological properties, making it a candidate for various therapeutic applications.

The molecular formula of 2-{3-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-yl}aniline is C15H11F3N4 with a molecular weight of 304.27 g/mol. Its structure includes a triazole ring which is known for its presence in many bioactive compounds.

PropertyValue
Molecular FormulaC15H11F3N4
Molecular Weight304.27 g/mol
IUPAC Name2-[3-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-yl]aniline
InChI KeyUDDMAKLOAYJECM-UHFFFAOYSA-N

Biological Activity

Research indicates that 2-{3-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-yl}aniline exhibits various biological activities, including:

Antimicrobial Activity

The compound has shown promising results against several bacterial strains. Studies have demonstrated its efficacy against Gram-positive bacteria such as Staphylococcus aureus, with low minimum inhibitory concentrations (MICs) indicating potent antimicrobial properties .

Anticancer Potential

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited selective cytotoxicity against human colon adenocarcinoma (HT-29) and prostate cancer (PRXF 22Rv1) cell lines, with IC50 values indicating significant antiproliferative activity .

The mechanism by which 2-{3-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-yl}aniline exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances binding affinity and metabolic stability, while the triazole ring can participate in hydrogen bonding and other interactions critical for bioactivity .

Case Studies

Several studies have focused on the biological applications of this compound:

  • Antimicrobial Study : A collection of derivatives including the target compound was tested for antibacterial activity. Results indicated that compounds with trifluoromethyl substitutions had enhanced activity against Staphylococcus aureus and Enterococcus faecalis, suggesting a potential role in treating resistant infections .
  • Cancer Cell Line Evaluation : A derivative of the compound was tested against a panel of cancer cell lines, showing significant cytotoxicity particularly towards ovarian cancer cells (OVXF 899), with an IC50 value of 2.76 µM . This highlights the potential for further development into an anticancer agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-{3-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-yl}aniline, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves cyclocondensation of precursors such as hydrazine derivatives and substituted carbonyl compounds. Key steps include:

  • Use of polar aprotic solvents (e.g., DMF) to stabilize intermediates and enhance reaction efficiency .
  • Catalysts like potassium carbonate to facilitate cyclization .
  • Temperature control (80–120°C) to balance reaction rate and byproduct formation .
    • Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometric ratios of reagents to minimize impurities. Purification via column chromatography with silica gel (ethyl acetate/hexane gradients) improves yield and purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how do they validate structural features?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR identifies aromatic protons (δ 6.8–7.6 ppm) and NH₂ groups (δ ~5.0 ppm, broad singlet).
  • ¹³C NMR confirms trifluoromethyl (CF₃) carbon signals at δ ~120 ppm (quartet, J = 270 Hz) .
    • Mass Spectrometry (MS) : High-resolution ESI-MS provides molecular ion peaks matching the exact mass (e.g., [M+H]⁺ at m/z 335.1) .
    • Infrared (IR) Spectroscopy : Stretching vibrations for NH₂ (~3400 cm⁻¹) and C-F (1100–1200 cm⁻¹) confirm functional groups .

Q. How does the compound’s solubility profile influence experimental design in biological assays?

  • Methodology : Solubility in DMSO (≥50 mg/mL) makes it suitable for in vitro studies. For aqueous systems, use co-solvents (e.g., PEG-400) or surfactants (e.g., Tween-80) at concentrations <1% to avoid cytotoxicity .
  • Validation : Dynamic light scattering (DLS) ensures nanoparticle-free solutions in biological buffers .

Advanced Research Questions

Q. What computational strategies predict the compound’s binding affinity to biological targets, and how are these validated experimentally?

  • Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases) or receptors. Key parameters:

  • Grid box centered on active sites (e.g., ATP-binding pockets).
  • Scoring functions (e.g., binding energy ≤ -8 kcal/mol) prioritize high-affinity poses .
    • Validation : Compare docking results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure experimental Kd values .

Q. How does tautomerism in the triazole ring affect the compound’s reactivity and stability?

  • Analysis : X-ray crystallography reveals planar triazole rings with minor tautomeric shifts (e.g., 1H vs. 2H forms). Dihedral angles between triazole and phenyl groups (<5°) indicate minimal steric hindrance .
  • Impact : Tautomer stability influences nucleophilic attack sites. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict dominant tautomers in solution .

Q. What methodologies assess the environmental fate and ecotoxicological risks of this compound?

  • Degradation Studies :

  • Hydrolysis: Incubate at pH 4–9 (25–50°C) and analyze via LC-MS for breakdown products .
  • Photolysis: Expose to UV light (λ = 254 nm) to simulate sunlight degradation .
    • Ecotoxicology :
  • Daphnia magna acute toxicity assays (48-h EC50) .
  • Soil microcosms to evaluate biodegradation half-life (t½) .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

  • Substituent Modification :

  • Replace CF₃ with electron-withdrawing groups (e.g., NO₂) to improve target binding .
  • Introduce methoxy groups on the aniline ring to enhance solubility and bioavailability .
    • Assays : Test derivatives against cancer cell lines (e.g., MTT assay on HeLa cells) and compare IC50 values .

Data Contradictions and Resolution

Q. Conflicting reports on the compound’s antimicrobial efficacy: How to resolve discrepancies?

  • Hypothesis : Variability may stem from differences in bacterial strains or assay conditions.
  • Methodology :

  • Standardize protocols (CLSI guidelines) for MIC determination .
  • Include positive controls (e.g., ciprofloxacin) and validate via time-kill assays .
    • Statistical Analysis : Use ANOVA to assess inter-laboratory variability (p < 0.05 threshold) .

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